6-Phenanthridinamine, 8-(trifluoromethyl)-
Overview
Description
6-Amino-8-trifluoromethylphenanthridine is a chemical compound known for its antiprion properties. It is a derivative of 6-aminophenanthridine and has the molecular formula C14H9F3N2 . This compound is particularly noted for its ability to inhibit the protein folding activity of the ribosome, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
The primary target of 6-Phenanthridinamine, 8-(trifluoromethyl)- is the ribosome . The ribosome plays a crucial role in protein synthesis, a process vital for cell growth and function.
Mode of Action
6-Phenanthridinamine, 8-(trifluoromethyl)- interacts with its target, the ribosome, by inhibiting the protein folding activity . It directly competes with protein substrates for the ribosomal active site .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the protein folding activity of the ribosome . This disruption can lead to downstream effects such as altered protein function and potentially cell death.
Result of Action
The result of the compound’s action is the inhibition of protein folding . This can lead to a disruption in protein function, potentially affecting cell growth and survival.
Biochemical Analysis
Biochemical Properties
6-Phenanthridinamine, 8-(trifluoromethyl)- has been found to inhibit the protein folding activity of the ribosome (PFAR) when used at a concentration of 150 µM. It directly competes with protein substrates for the ribosomal active site.
Cellular Effects
The cellular effects of 6-Phenanthridinamine, 8-(trifluoromethyl)- are primarily related to its inhibition of protein folding activity. By competing with protein substrates for the ribosomal active site, it can potentially disrupt the normal function of cells.
Molecular Mechanism
The molecular mechanism of action of 6-Phenanthridinamine, 8-(trifluoromethyl)- involves its interaction with the ribosome. It competes with protein substrates for the ribosomal active site, thereby inhibiting the protein folding activity of the ribosome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-trifluoromethylphenanthridine typically involves the introduction of an amino group and a trifluoromethyl group onto a phenanthridine core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: Starting with phenanthridine, nitration followed by reduction can introduce the amino group.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods for 6-Amino-8-trifluoromethylphenanthridine are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-trifluoromethylphenanthridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-Amino-8-trifluoromethylphenanthridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on protein folding and its potential as an antiprion agent.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
6-Aminophenanthridine: The parent compound, which lacks the trifluoromethyl group.
8-Trifluoromethylphenanthridine: Similar structure but without the amino group.
Uniqueness
6-Amino-8-trifluoromethylphenanthridine is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. Its ability to inhibit ribosomal protein folding sets it apart from other similar compounds .
Properties
IUPAC Name |
8-(trifluoromethyl)phenanthridin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYJKNVRUTAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438639 | |
Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651055-83-3 | |
Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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